Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Overview
Description
Fura-FF (potassium salt) is a low-affinity fluorescent dye used for calcium detection. It is a difluorinated derivative of the calcium indicator fura-2. Unlike fura-2, Fura-FF has negligible magnesium sensitivity, reducing interference from this cation. This compound is particularly useful for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems with relatively low calcium buffering capacities, such as neuronal dendrites and spines .
Mechanism of Action
Fura-FF (potassium salt), also known as Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate, is a low-affinity fluorescent dye for calcium .
Target of Action
The primary target of Fura-FF is calcium ions (Ca2+) within cells . It is used to study compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines .
Mode of Action
Fura-FF operates by binding to calcium ions within the cell. It has a higher calcium dissociation constant than fura-2 (Kd (calcium) = 6 and 0.14 µM, respectively) . Unlike fura-2, Fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation .
Biochemical Pathways
The binding of Fura-FF to calcium ions can be used to study the role of calcium in various biochemical pathways. For example, it can be used to monitor calcium mobilization , which is a key process in many cellular signaling pathways.
Pharmacokinetics
As a low-affinity dye, it is preferred for studying environments with high concentrations of calcium . Its solubility in water suggests that it could be distributed throughout the body following administration .
Result of Action
The binding of Fura-FF to calcium ions results in a shift in its excitation/emission spectra. In the absence of calcium, Fura-FF displays excitation/emission spectra of 365/514 nm. In the presence of a high calcium concentration, this shifts to 339/507 nm . This shift in fluorescence can be used to detect and quantify the presence of calcium ions in the cell.
Action Environment
The action of Fura-FF can be influenced by the concentration of calcium ions in the environment. As a low-affinity dye, it is particularly useful in environments with high concentrations of calcium . Furthermore, its negligible sensitivity to magnesium reduces interference from this cation .
Biochemical Analysis
Biochemical Properties
Fura-FF potassium salt plays a significant role in biochemical reactions, particularly in calcium signaling . It interacts with calcium ions, changing its fluorescence properties based on the concentration of calcium . This property allows it to be used as a tool for studying calcium dynamics in various biological systems .
Cellular Effects
Fura-FF potassium salt has profound effects on various types of cells and cellular processes. It influences cell function by providing a means to visualize and quantify intracellular calcium concentrations . Changes in calcium concentration can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Fura-FF potassium salt involves its binding to calcium ions. The binding of calcium alters the spectral properties of Fura-FF, allowing the visualization of calcium concentrations . This does not involve traditional enzyme inhibition or activation but is a physical-chemical interaction that results in a change in fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fura-FF potassium salt can change over time. It is stable under typical storage conditions, but its fluorescence can decrease over time due to photobleaching . Long-term effects on cellular function are typically related to changes in calcium dynamics that are observed using this indicator .
Dosage Effects in Animal Models
The effects of Fura-FF potassium salt can vary with different dosages in animal models. Higher concentrations allow for the detection of lower calcium concentrations . Very high concentrations can potentially interfere with cellular function .
Metabolic Pathways
Fura-FF potassium salt is not involved in metabolic pathways as it is not metabolized by the cell . It is used as a tool to study calcium metabolism by providing a means to visualize and quantify intracellular calcium concentrations .
Transport and Distribution
Fura-FF potassium salt is typically loaded into cells using ester loading techniques . Once inside the cell, it is hydrolyzed to the active form and can bind to calcium . It is distributed throughout the cytosol and can also be loaded into organelles to study compartment-specific calcium dynamics .
Subcellular Localization
The subcellular localization of Fura-FF potassium salt is primarily in the cytosol, but it can also be targeted to specific organelles using specialized loading techniques . Its activity and function are the same regardless of its location, and it acts as a fluorescent indicator of calcium concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fura-FF (potassium salt) involves the difluorination of the parent compound fura-2. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for Fura-FF (potassium salt) are not widely published. The compound is typically produced in specialized laboratories and supplied by chemical companies for research purposes. The production process likely involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Fura-FF (potassium salt) primarily undergoes reactions related to its function as a calcium indicator. These reactions include:
Binding with Calcium Ions: The compound exhibits a shift in its excitation/emission spectra upon binding with calcium ions, which is the basis for its use as a fluorescent indicator
Common Reagents and Conditions
The primary reagents involved in the use of Fura-FF (potassium salt) are calcium ions. The compound is typically used in aqueous solutions under physiological conditions (e.g., pH 7.0, 37°C) to monitor calcium levels in biological systems .
Major Products Formed
The major product formed from the interaction of Fura-FF (potassium salt) with calcium ions is a fluorescent complex that emits light at specific wavelengths, allowing for the detection and quantification of calcium levels .
Scientific Research Applications
Fura-FF (potassium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a calcium indicator in various chemical assays to study calcium dynamics and interactions
Biology: Employed in cellular and molecular biology to monitor calcium fluxes in cells, particularly in neuronal and mitochondrial studies
Medicine: Utilized in medical research to investigate calcium-related processes and diseases, such as neurodegenerative disorders and cardiac function
Industry: Applied in the development of diagnostic tools and assays for calcium detection in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Fura-2: A high-affinity calcium indicator with significant magnesium sensitivity
Mag-Fura-2: Another calcium indicator with different binding properties and spectral characteristics
Uniqueness of Fura-FF (Potassium Salt)
Fura-FF (potassium salt) is unique due to its low affinity for calcium and negligible magnesium sensitivity. These properties make it particularly useful for studying high calcium concentrations in specific cellular compartments, such as mitochondria and neuronal dendrites .
Properties
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFKAYBOWPHSOE-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2K5N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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